

Application Notes and Protocols for Sonogashira Coupling of 2-Ethynylphenol

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Compound of Interest

Compound Name: **2-Ethynylphenol**

Cat. No.: **B1266645**

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Introduction

The Sonogashira coupling is a powerful and versatile cross-coupling reaction in organic synthesis for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.^[1] This reaction is catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.^{[1][2]} The Sonogashira coupling of **2-ethynylphenol** is of particular interest as the resulting 2-(arylethynyl)phenols are valuable intermediates in the synthesis of a variety of heterocyclic compounds, most notably 2-arylbenzofurans, which are prevalent scaffolds in many biologically active molecules and pharmaceuticals.^[1]

This document provides detailed application notes and experimental protocols for the Sonogashira coupling of **2-ethynylphenol** with various aryl halides. It covers both the direct coupling and subsequent cyclization to form benzofurans.

Reaction Mechanism and Key Considerations

The Sonogashira coupling proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.^[2]

- Palladium Cycle: A Pd(0) species undergoes oxidative addition with the aryl halide. The resulting Pd(II) complex then undergoes transmetalation with a copper acetyllide

intermediate. Reductive elimination from the resulting complex yields the coupled product and regenerates the Pd(0) catalyst.[\[2\]](#)

- Copper Cycle: The copper(I) co-catalyst reacts with the terminal alkyne in the presence of a base to form a copper acetylide intermediate. This intermediate is crucial for the transmetalation step in the palladium cycle.[\[2\]](#)

A key consideration when working with **2-ethynylphenol** is the presence of the acidic phenolic proton, which can lead to side reactions. Therefore, reaction conditions must be carefully optimized. In some cases, protection of the hydroxyl group may be necessary, or a one-pot protocol where the Sonogashira coupling is immediately followed by cyclization can be employed to avoid isolation of the potentially unstable 2-(arylethynyl)phenol intermediate.[\[3\]](#)

Data Presentation

The following tables summarize typical reaction conditions and yields for the Sonogashira coupling of **2-ethynylphenol** derivatives with various aryl halides.

Table 1: Sonogashira Coupling of **2-Ethynylphenol** with Aryl Halides

Entry	Aryl Halide	Catalyst System	Base	Solvent	Temp (°C)	Time (h)	Yield (%)	Reference
1	Iodobenzene	Pd(PPh ₃) ₄ / CuI	Et ₃ N	THF	RT	3	85	[4]
2	4-Iodoanisole	Pd(PPh ₃) ₄ / CuI	i-Pr ₂ NH	THF	RT	4	92	[4]
3	1-Iodo-4-nitrobenzene	Pd(PPh ₃) ₄ / CuI	Et ₃ N	DMF	80	2	95	[5]
4	4-Bromobenzonitrile	Pd(PPh ₃) ₄ / CuI	Et ₃ N	Toluene	100	12	78	[6]
5	2-Bromopyridine	Pd(OAc) ₂ / PPh ₃ / CuI	K ₂ CO ₃	DMF	110	24	65	[5]

Note: Yields are for the coupled product, 2-(arylethynyl)phenol.

Table 2: One-Pot Sonogashira Coupling and Cyclization to 2-Arylbenzofurans

Entry	2-Halophenol	Alkyne	Aryl Halide for Cyclization	Catalyst System	Base	Solvent	Temp (°C)	Yield (%)	Reference
1	2-Iodophenol	Phenylacetylene	-	Pd(PPh ₃) ₂ Cl ₂ / Cul	Et ₃ N	DMF	100	88	[3]
2	2-Iodophenol	1-Octyne	-	Pd(PPh ₃) ₄ / Cul	i-Pr ₂ NEt	Acetonitrile	80	75	[3]
3	2-Bromo phenol	4-Methoxyphenylacetylene	-	PdCl ₂ (dppf) / Cul	Cs ₂ CO ₃	Dioxane	120	82	[7]

Note: Yields are for the final 2-arylbenzofuran product.

Experimental Protocols

Protocol 1: General Procedure for the Sonogashira Coupling of **2-Ethynylphenol**

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

- **2-Ethynylphenol**
- Aryl halide (iodides are generally more reactive than bromides)[4]
- Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄)
- Copper(I) iodide (Cul)
- Base (e.g., triethylamine (Et₃N), diisopropylamine (i-Pr₂NH))

- Anhydrous, degassed solvent (e.g., Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF), Toluene)
- Schlenk flask or sealed tube
- Inert atmosphere (Nitrogen or Argon)

Procedure:

- To a dry Schlenk flask under an inert atmosphere, add **2-ethynylphenol** (1.0 eq.), the aryl halide (1.0-1.2 eq.), the palladium catalyst (1-5 mol%), and CuI (2-10 mol%).
- Add the anhydrous, degassed solvent and then the base (2-3 eq.).
- Stir the reaction mixture at room temperature or heat as required (typically between room temperature and 100 °C).
- Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
- Upon completion, cool the reaction mixture to room temperature.
- Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and water.
- Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
- Concentrate the organic layer under reduced pressure.
- Purify the crude product by column chromatography on silica gel.

Protocol 2: One-Pot Synthesis of 2-Arylbenzofurans via Sonogashira Coupling and Cyclization

This protocol is adapted from procedures for the synthesis of benzofurans from 2-halophenols and terminal alkynes.

Materials:

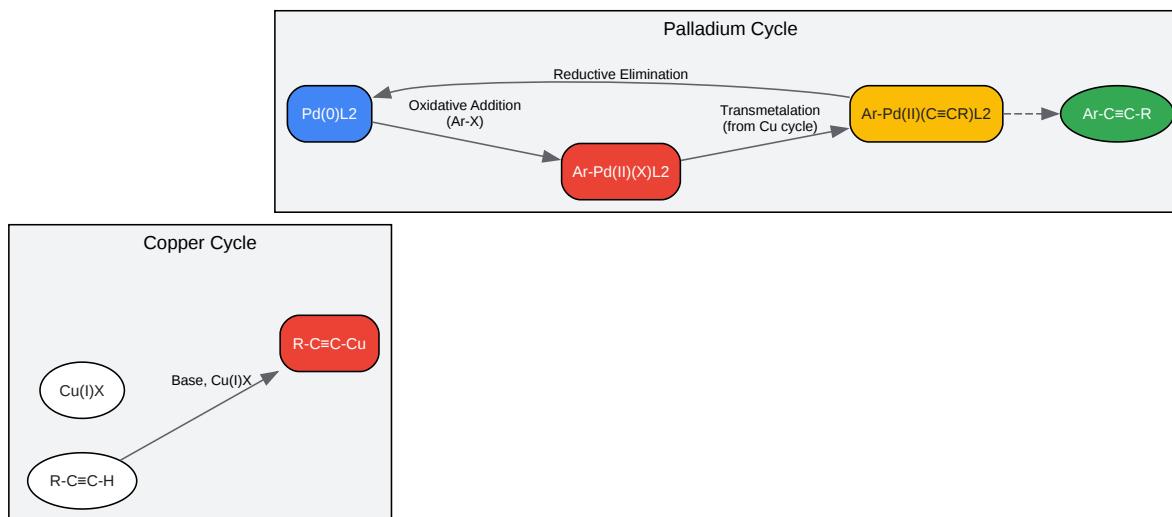
- 2-Iodophenol or 2-bromophenol

- Terminal alkyne
- Palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_2\text{Cl}_2$)
- Copper(I) iodide (CuI)
- Base (e.g., Et_3N , K_2CO_3 , Cs_2CO_3)
- Anhydrous, degassed solvent (e.g., DMF, Dioxane)
- Schlenk flask or sealed tube
- Inert atmosphere (Nitrogen or Argon)

Procedure:

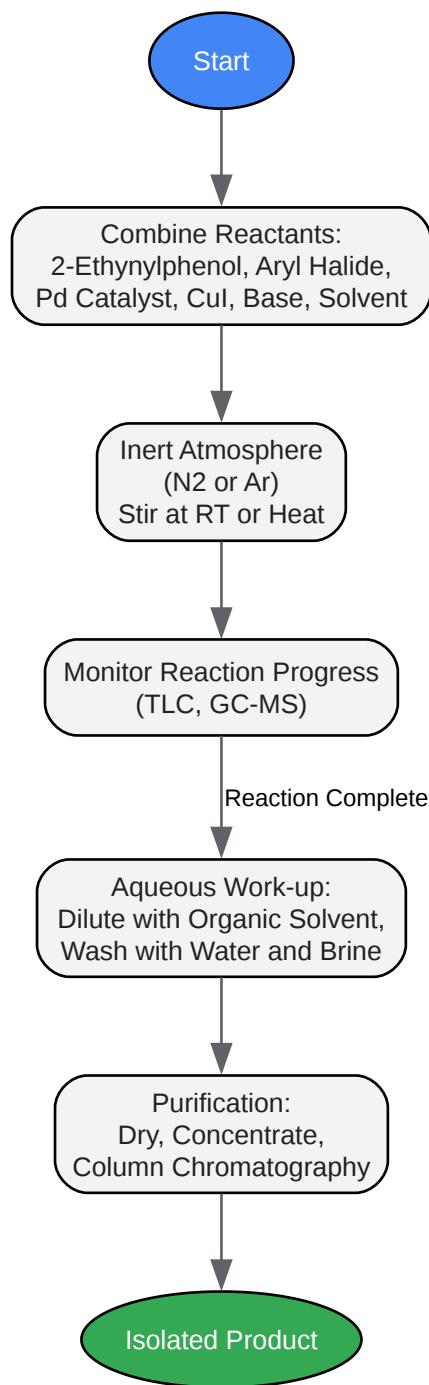
- To a dry Schlenk flask under an inert atmosphere, add the 2-halophenol (1.0 eq.), the terminal alkyne (1.1-1.5 eq.), the palladium catalyst (2-5 mol%), and CuI (5-10 mol%).
- Add the anhydrous, degassed solvent and the base (2-3 eq.).
- Heat the reaction mixture to the desired temperature (typically 80-120 °C).
- Monitor the reaction for the consumption of the starting materials and the formation of the benzofuran product by TLC or GC-MS.
- After the reaction is complete, cool the mixture to room temperature.
- Work-up the reaction as described in Protocol 1.
- Purify the crude product by column chromatography on silica gel to obtain the 2-arylbenzofuran.

Mandatory Visualization



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Caption: Catalytic cycles of the Sonogashira coupling reaction.



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Caption: General experimental workflow for Sonogashira coupling.

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